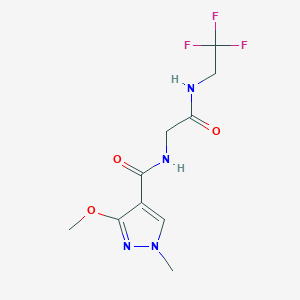

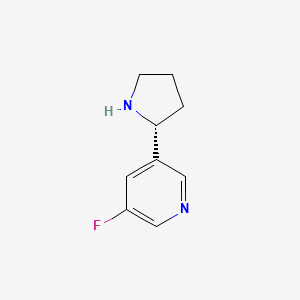

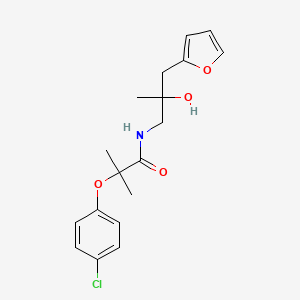

![molecular formula C25H19N3O4 B2726530 ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate CAS No. 923677-18-3](/img/structure/B2726530.png)

ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate” is a derivative of indenopyrroles . Indenopyrroles are a class of compounds that have been synthesized by the treatment of known dihydroxy-2-methyl-4-oxoindeno[1,2-b] pyrroles with phosphorus oxychloride (POCl3) .

Synthesis Analysis

The synthesis of this compound involves a POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles . The elimination of vicinal hydroxyl groups at the 3a and 8b positions, formation of a bond, and electrophilic chlorination of the methyl group attached to C2 resulted in the fused aromatic pyrrole structures . Benzylic substitution of various nucleophiles such as H2O, EtOH, and NaN3 with a chlorine atom gave diverse 4-oxoindeno[1,2-b]pyrrole derivatives in 58 to 93% yields .Molecular Structure Analysis

The structures of the products were confirmed by spectroscopic methods, elemental analysis, and X-ray crystallography . Unfortunately, specific details about the molecular structure of “ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate” are not available in the retrieved papers.Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination . This reaction was investigated in different aprotic solvents, and the highest reaction yield was obtained in DMF .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

YD-3 was identified as a novel thrombin-receptor antagonist, with its derivatives synthesized for exploring their bioactivities (郭瓊文, 2006). The derivatives were evaluated for their differentiation and proliferation effects on HL-60 cells and antiproliferative activities on various cancer cell lines. Specific derivatives exhibited selective antiproliferative activities, suggesting their potential as lead compounds for further cancer research.

Antimicrobial Applications

Research on new quinazolines, which include structures related to ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate, demonstrated potential antimicrobial agents. These compounds were tested against a range of bacteria and fungi, indicating broad-spectrum antimicrobial activities (N. Desai, P. N. Shihora, & D. Moradia, 2007).

Molecular Docking and Theoretical Studies

A study on the FT-IR, FT-Raman spectra, and molecular docking of a related compound highlighted its potential interaction with biological targets. The compound's molecular structure was analyzed, showing stability and possible sites for nucleophilic attack. The nonlinear optical properties suggested applications beyond biological activities, including material sciences (A. El-Azab et al., 2016).

Cholinesterase Inhibitory Activities

Compounds derived from the chemical structure of ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate were investigated for their cholinesterase inhibitory activities. This research is crucial for understanding the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (Dilfaraz Khan et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4/c1-2-32-25(31)15-10-12-16(13-11-15)26-21(29)14-28-24(30)20-9-5-8-18-17-6-3-4-7-19(17)23(27-28)22(18)20/h3-13H,2,14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBBEDSVQYPOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

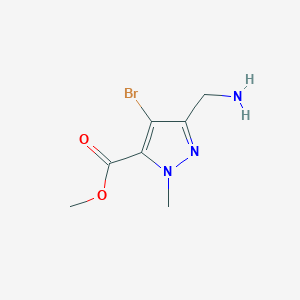

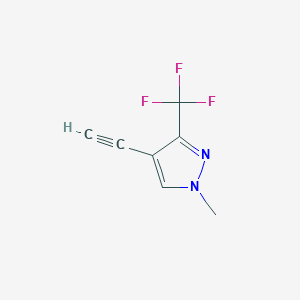

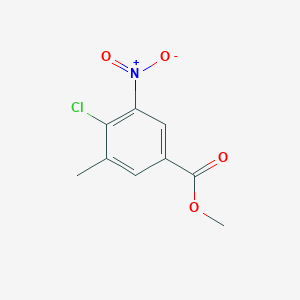

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)

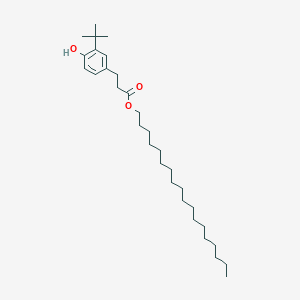

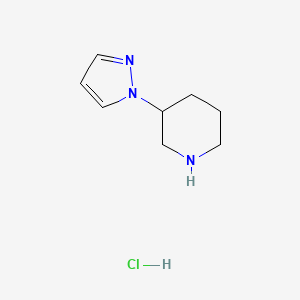

![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)

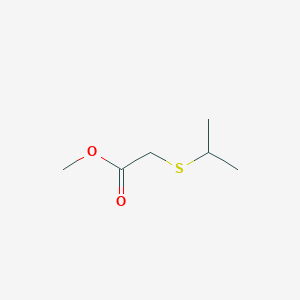

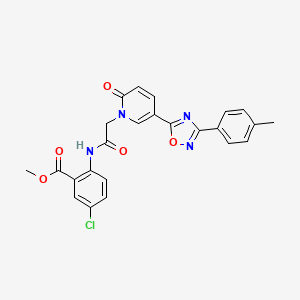

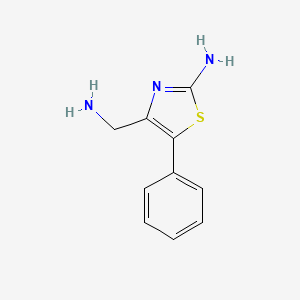

![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)